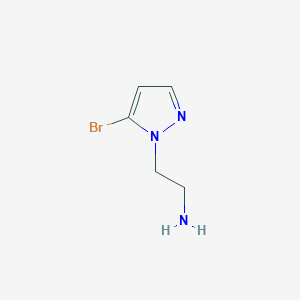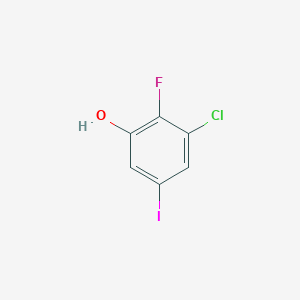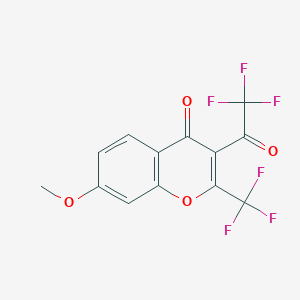![molecular formula C12H21NO B14020287 2-[1-(Aziridin-1-yl)butyl]cyclohexanone CAS No. 21805-72-1](/img/structure/B14020287.png)
2-[1-(Aziridin-1-yl)butyl]cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Aziridin-1-yl)butyl]cyclohexanone is an organic compound that features an aziridine ring, a butyl chain, and a cyclohexanone moiety Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone typically involves the formation of the aziridine ring followed by its attachment to the butyl chain and cyclohexanone moiety. One common method for synthesizing aziridines is the reaction of alkenes with electrophilic nitrogen sources, such as iminoiodinanes or nitrene precursors . The aziridine ring can also be formed via the reaction of primary amines with alkenes under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of high-energy electrophilic nitrogen reagents to achieve the desired transformation. The process may require specific catalysts and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-[1-(Aziridin-1-yl)butyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, amines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[1-(Aziridin-1-yl)butyl]cyclohexanone has several scientific research applications:
作用機序
The mechanism of action of 2-[1-(Aziridin-1-yl)butyl]cyclohexanone involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including the alkylation of DNA in medicinal chemistry . The compound can interact with molecular targets such as proteins and enzymes, affecting their function and activity .
類似化合物との比較
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds also feature an aziridine ring and are used as building blocks in organic synthesis.
1-Aziridineethanol: This compound contains an aziridine ring and a hydroxyl group, making it useful in the synthesis of various organic molecules.
2-(1-Cyclohexenyl)cyclohexanone: This compound is structurally similar to 2-[1-(Aziridin-1-yl)butyl]cyclohexanone but lacks the aziridine ring.
Uniqueness
This compound is unique due to the presence of both the aziridine ring and the cyclohexanone moiety
特性
CAS番号 |
21805-72-1 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC名 |
2-[1-(aziridin-1-yl)butyl]cyclohexan-1-one |
InChI |
InChI=1S/C12H21NO/c1-2-5-11(13-8-9-13)10-6-3-4-7-12(10)14/h10-11H,2-9H2,1H3 |
InChIキー |
QGUYMNQIYFSOGT-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1CCCCC1=O)N2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


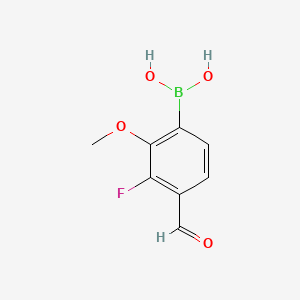
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
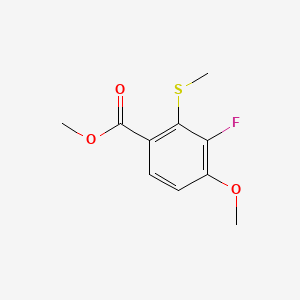
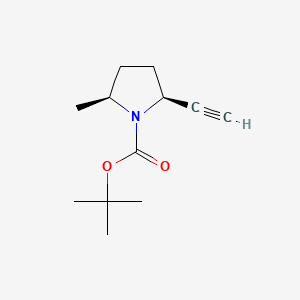
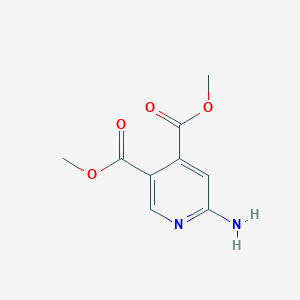

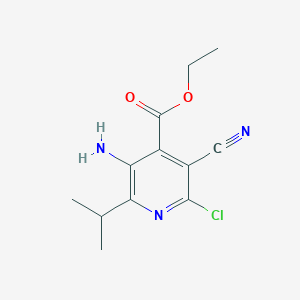
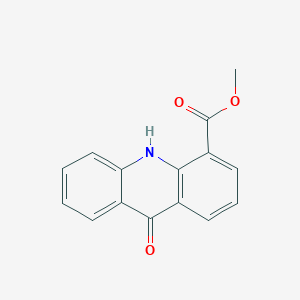
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)

